molecular formula C17H19ClN2OS B3597870 [4-(4-CHLOROPHENYL)PIPERAZINO](4,5-DIMETHYL-3-THIENYL)METHANONE

[4-(4-CHLOROPHENYL)PIPERAZINO](4,5-DIMETHYL-3-THIENYL)METHANONE

Cat. No.: B3597870
M. Wt: 334.9 g/mol
InChI Key: OGUUFMAZOKJUBA-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a thienylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the piperazine ring and chlorophenyl group suggests possible activity as a central nervous system agent or an antimicrobial compound .

Industry

Industrially, the compound can be used in the development of new polymers and materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The chlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is unique due to the presence of the thienylmethanone moiety, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-12-13(2)22-11-16(12)17(21)20-9-7-19(8-10-20)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUUFMAZOKJUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-CHLOROPHENYL)PIPERAZINO](4,5-DIMETHYL-3-THIENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(4-CHLOROPHENYL)PIPERAZINO](4,5-DIMETHYL-3-THIENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(4-CHLOROPHENYL)PIPERAZINO](4,5-DIMETHYL-3-THIENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(4-CHLOROPHENYL)PIPERAZINO](4,5-DIMETHYL-3-THIENYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(4-CHLOROPHENYL)PIPERAZINO](4,5-DIMETHYL-3-THIENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(4-CHLOROPHENYL)PIPERAZINO](4,5-DIMETHYL-3-THIENYL)METHANONE

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